molecular formula C12H16FNO3 B13566039 tert-butyl N-[4-fluoro-3-(hydroxymethyl)phenyl]carbamate

tert-butyl N-[4-fluoro-3-(hydroxymethyl)phenyl]carbamate

Cat. No.: B13566039
M. Wt: 241.26 g/mol
InChI Key: HTIGXWGSSZSWEP-UHFFFAOYSA-N
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Description

tert-butyl N-[4-fluoro-3-(hydroxymethyl)phenyl]carbamate is a carbamate derivative featuring a fluorinated aromatic ring with a hydroxymethyl substituent. This compound is structurally characterized by the tert-butoxycarbonyl (Boc) protecting group, which is widely employed in organic synthesis to shield amine functionalities during multi-step reactions . The 4-fluoro substituent enhances metabolic stability and influences electronic properties, while the hydroxymethyl group (–CH₂OH) provides a polar moiety that can participate in hydrogen bonding or further functionalization (e.g., esterification, oxidation). Its synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling, as demonstrated in analogous compounds .

Properties

Molecular Formula

C12H16FNO3

Molecular Weight

241.26 g/mol

IUPAC Name

tert-butyl N-[4-fluoro-3-(hydroxymethyl)phenyl]carbamate

InChI

InChI=1S/C12H16FNO3/c1-12(2,3)17-11(16)14-9-4-5-10(13)8(6-9)7-15/h4-6,15H,7H2,1-3H3,(H,14,16)

InChI Key

HTIGXWGSSZSWEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-fluoro-3-(hydroxymethyl)phenyl)carbamate typically involves the reaction of 4-fluoro-3-(hydroxymethyl)aniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group in tert-Butyl (4-fluoro-3-(hydroxymethyl)phenyl)carbamate can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to remove the carbamate group, yielding the corresponding amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed:

    Oxidation: Formation of 4-fluoro-3-(carboxymethyl)phenyl)carbamate.

    Reduction: Formation of 4-fluoro-3-(hydroxymethyl)aniline.

    Substitution: Formation of various substituted phenyl carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl (4-fluoro-3-(hydroxymethyl)phenyl)carbamate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules through various chemical reactions.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the role of carbamates in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors. Carbamates are known to inhibit certain enzymes, and this compound can be explored for its inhibitory activity against specific targets.

Industry: In the industrial sector, tert-Butyl (4-fluoro-3-(hydroxymethyl)phenyl)carbamate can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new products with specific functionalities.

Mechanism of Action

The mechanism of action of tert-Butyl (4-fluoro-3-(hydroxymethyl)phenyl)carbamate involves its interaction with molecular targets such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of their activity. This interaction can disrupt normal enzymatic functions and affect various biochemical pathways.

Comparison with Similar Compounds

tert-butyl (4'-fluoro-3-nitro-[1,1'-biphenyl]-4-yl)carbamate (Compound 2c, )

  • Key Differences: Replaces the hydroxymethyl group with a nitro (–NO₂) substituent.
  • Impact : The nitro group is strongly electron-withdrawing, increasing the carbamate’s susceptibility to nucleophilic attack but reducing stability under reducing conditions. In contrast, the hydroxymethyl group in the target compound offers milder electronic effects and greater versatility for downstream modifications .

tert-butyl N-(2-fluoro-3-formylphenyl)carbamate ()

  • Key Differences : Substitutes hydroxymethyl with a formyl (–CHO) group.
  • Impact : The formyl group is highly reactive, enabling condensation reactions (e.g., reductive amination). However, it is prone to oxidation, whereas the hydroxymethyl group provides a stable intermediate for controlled functionalization .

tert-butyl N-[4-methoxy-3-(trifluoromethyl)phenyl]carbamate ()

  • Key Differences : Contains methoxy (–OCH₃) and trifluoromethyl (–CF₃) groups.
  • Impact : The methoxy group is electron-donating, enhancing carbamate stability against hydrolysis, while –CF₃ is electron-withdrawing, increasing lipophilicity. The target compound’s hydroxymethyl group balances polarity and reactivity, making it more hydrophilic than this analog .

Physicochemical Properties

Compound Molecular Formula Key Substituents Melting Point (°C) Solubility Profile
This compound C₁₂H₁₆FNO₃ –F, –CH₂OH Not reported Moderate polarity (hydroxymethyl enhances aqueous solubility)
tert-butyl N-[4-chloro-2-(...)-phenyl]carbamate () C₁₈H₁₉ClF₃NO₃ –Cl, –CF₃, –OH Not reported High lipophilicity (Cl and CF₃ dominate)
tert-butyl N-(3-chloro-4-methylphenyl)carbamate () C₁₂H₁₆ClNO₂ –Cl, –CH₃ Not reported Low polarity (steric hindrance from –CH₃)
Rivaroxaban intermediate () C₁₇H₂₄N₂O₅ –OCH₃, –oxazolidinone Not reported High solubility (polar oxazolidinone)

Key Observations :

  • The hydroxymethyl group in the target compound improves solubility compared to halogenated analogs (e.g., ) but reduces lipophilicity relative to –CF₃-containing derivatives .
  • Steric effects from tert-butyl and aromatic substituents influence melting points and crystallinity, though specific data for the target compound require further experimental validation.

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